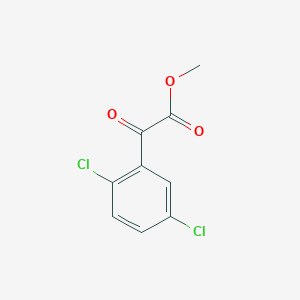

Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate

Description

Properties

IUPAC Name |

methyl 2-(2,5-dichlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O3/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOKZARCQCGFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8Cl2O3. Its structure features a dichlorophenyl group attached to a 2-oxoacetate moiety, which is significant for its reactivity and biological interactions. The presence of chlorine atoms enhances its electrophilic characteristics, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It can bind to receptors, modulating signaling pathways that influence physiological responses.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its effects on several cancer cell lines, revealing:

- Inhibition of Cell Proliferation : The compound demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range.

- Mechanistic Insights : The anticancer activity was linked to the induction of apoptosis and cell cycle arrest in these cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 5.0 | Apoptosis Induction |

| MCF-7 | 7.5 | Cell Cycle Arrest |

Antimicrobial Activity

The compound also showed potential antimicrobial activity against various bacterial strains. In vitro studies reported:

- Effective Against Multidrug-resistant Strains : It exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Cytotoxicity in Cancer Models : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness in reducing tumor size in xenograft models when administered at doses of 10 mg/kg body weight daily for two weeks.

- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) demonstrated that this compound could significantly reduce bacterial load in infected mice models when treated with a dosage of 20 mg/kg.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and nature of substituents on the phenyl ring significantly influence the biological activity of this compound. Modifications at the 4-position or variations in halogen substitution can enhance or diminish its efficacy against specific targets.

Scientific Research Applications

Chemistry

Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for several chemical transformations:

- Synthesis of Complex Molecules : It can be used to create more complex organic molecules through reactions such as nucleophilic substitution and oxidation.

- Reactivity Studies : The presence of chlorine atoms enhances its reactivity, making it a valuable subject for studying reaction mechanisms involving electrophiles and nucleophiles.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness, suggesting potential applications in developing new antibiotics.

- Biological Interactions : The compound's ability to interact with biomolecules is attributed to its functional groups. It can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their functions.

Medicine

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical compounds:

- Drug Development : Its structural features suggest potential pharmacological properties, making it a candidate for lead structures in drug discovery .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Investigate antimicrobial properties | Demonstrated effective inhibition against multiple bacterial strains. |

| Study B | Evaluate reactivity in organic synthesis | Showed successful synthesis of complex derivatives via nucleophilic substitution reactions. |

| Study C | Assess biological interactions | Identified significant binding affinity with specific protein targets, indicating potential therapeutic applications. |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogs: Substitution Patterns and Molecular Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Position: The 2,5-dichloro substitution on the phenyl ring (target compound) creates greater steric hindrance and electronic withdrawal compared to mono-chloro analogs (e.g., 3- or 4-chloro derivatives). This likely enhances stability and binding affinity in biological targets .

Spectroscopic and Physical Properties

- Methyl 2-(4-chlorophenyl)-2-oxoacetate exhibits distinct ¹H NMR signals (δ 8.17–8.06 ppm for aromatic protons) and a ¹⁹F NMR shift at -101.07 ppm in its fluoro analog, highlighting substituent-dependent deshielding effects .

- The target compound’s dichloro substitution is expected to downfield-shift aromatic protons compared to mono-chloro analogs due to increased electron withdrawal.

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(2,5-dichlorophenyl)-2-oxoacetate typically involves the esterification of 2-(2,5-dichlorophenyl)-2-oxoacetic acid or its derivatives with methanol or methylating agents under catalytic conditions. The key steps include:

- Activation of the carboxylic acid or acid derivative (e.g., acid chloride or chlorooxoacetate)

- Nucleophilic substitution by methanol to form the methyl ester

- Purification and isolation of the product

Preparation via Reaction of 2,5-Dichlorophenyl Derivatives with Methyl Chlorooxoacetate

A common and efficient method involves reacting 2,5-dichlorophenyl amines or related nucleophiles with methyl 2-chloro-2-oxoacetate under basic conditions.

- Reaction conditions: Use of methyl 2-chloro-2-oxoacetate as the electrophilic esterifying agent and triethylamine as a base in a solvent such as dichloromethane.

- Procedure: The amine or phenyl derivative is dissolved in the solvent with triethylamine, then methyl 2-chloro-2-oxoacetate is added dropwise.

- Outcome: Formation of the methyl oxoacetate ester occurs via nucleophilic substitution at the chloro position.

- Yield: High yields (~90-98%) are reported with this method for related substituted phenyl compounds.

This method is adaptable to the 2,5-dichlorophenyl substituent, given the similarity in reactivity to other halogenated phenyl substrates.

Esterification Using Acid Chlorides and Methanol

An alternative preparation involves converting 2-(2,5-dichlorophenyl)-2-oxoacetic acid to its acid chloride, followed by esterification with methanol.

- Step 1: Preparation of acid chloride using reagents such as thionyl chloride or oxalyl chloride.

- Step 2: Reaction of the acid chloride with methanol in the presence of a base or catalytic acid.

- Catalysts: Thionyl chloride or concentrated sulfuric acid can catalyze the esterification.

- Solvents: Polar aprotic solvents like dichloromethane or chloroform are preferred.

- Temperature: Typically carried out at low to moderate temperatures (0-40°C) to avoid decomposition.

- Advantages: This method provides a clean conversion with minimal side products.

Use of Methylating Agents and Catalysts

Direct methylation of 2-(2,5-dichlorophenyl)-2-oxoacetic acid with methylating agents such as diazomethane or dimethyl sulfate can also be employed.

- Diazomethane: Provides a mild and efficient methylation but requires careful handling due to toxicity and explosiveness.

- Dimethyl sulfate: Used under basic conditions but is more hazardous.

- Catalysts: Acid catalysts like sulfuric acid can promote esterification.

- Limitations: These methods may require additional purification steps to remove side products.

Purification and Characterization

After synthesis, the product is typically purified by:

- Liquid-liquid extraction using solvents such as ethyl acetate or dichloromethane.

- Washing with aqueous sodium bicarbonate to remove acidic impurities.

- Drying over anhydrous magnesium sulfate.

- Concentration under reduced pressure.

- Further purification by recrystallization or column chromatography if necessary.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2,5-Dichlorophenyl amine + methyl 2-chloro-2-oxoacetate | Triethylamine | Dichloromethane | Room temp, 10-12 h | 90-98 | High yield, mild conditions |

| Esterification via acid chloride | 2-(2,5-Dichlorophenyl)-2-oxoacetic acid | Thionyl chloride, methanol | Dichloromethane, chloroform | 0-40°C, reflux for esterification | 85-95 | Requires acid chloride intermediate |

| Direct methylation | 2-(2,5-Dichlorophenyl)-2-oxoacetic acid | Diazomethane or dimethyl sulfate | Ether or acetone | 0-25°C | 75-90 | Requires careful handling, purification |

Research Findings and Optimization Notes

- Catalyst choice: Thionyl chloride and sulfuric acid are effective catalysts for esterification, with thionyl chloride often preferred for cleaner reactions.

- Solvent effects: Polar aprotic solvents enhance reaction rates and yields by stabilizing intermediates.

- Temperature control: Mild temperatures prevent side reactions such as hydrolysis or decomposition of the keto group.

- Base use: Triethylamine scavenges HCl formed during nucleophilic substitution, improving yield and purity.

- Purification: Multiple extraction and washing steps are critical to remove residual acid or base and to obtain analytically pure this compound.

Q & A

Q. What are the primary synthetic routes for Methyl 2-(2,5-dichlorophenyl)-2-oxoacetate, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation or oxidative esterification. Key steps include:

- Friedel-Crafts : Reaction of 2,5-dichlorophenylacetone with methyl oxalyl chloride under acidic conditions (e.g., AlCl₃ catalyst) yields the target compound. Optimal temperatures range from 0–25°C to minimize side reactions .

- Oxidative esterification : Oxidation of 2-(2,5-dichlorophenyl)ethanol using KMnO₄ in acetic acid, followed by esterification with methanol and H₂SO₄. Yields depend on stoichiometric control of oxidizing agents and reaction time .

| Method | Catalyst/Conditions | Typical Yield (%) |

|---|---|---|

| Friedel-Crafts | AlCl₃, 0–25°C | 65–75 |

| Oxidative esterification | KMnO₄, H₂SO₄, reflux | 50–60 |

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–175 ppm) confirm substitution patterns and ester functionality .

- IR spectroscopy : Strong C=O stretches at 1720–1750 cm⁻¹ (ester) and 1680–1700 cm⁻¹ (ketone) .

- Mass spectrometry : Molecular ion peaks at m/z 203.07 (C₉H₈Cl₂O₃) validate molecular weight .

Q. How does the compound’s reactivity differ in nucleophilic vs. electrophilic substitution reactions?

The dichlorophenyl group directs electrophilic substitution to the para position relative to chlorine, while the α-keto ester moiety facilitates nucleophilic attack at the carbonyl carbon. For example:

- Electrophilic nitration : Yields 4-nitro derivatives under HNO₃/H₂SO₄ .

- Nucleophilic hydrazine addition : Forms hydrazone derivatives at the ketone group, useful for crystallography .

Advanced Research Questions

Q. What structural insights can be gained from X-ray crystallography of this compound?

Single-crystal X-ray studies reveal:

- Monoclinic crystal system (space group C2/c) with unit cell parameters a = 31.67 Å, b = 7.59 Å, c = 12.59 Å, and β = 108.5° .

- Intermolecular C–H···O hydrogen bonds along the [001] direction stabilize the lattice, with bond lengths of 2.4–2.6 Å .

Q. How can computational methods predict the compound’s reactivity in complex reactions?

Density Functional Theory (DFT) studies:

- Electrostatic potential maps highlight nucleophilic hotspots at the ketone oxygen and electrophilic regions on the dichlorophenyl ring .

- Transition-state analysis for hydrolysis reactions predicts activation energies (ΔG‡ ≈ 25–30 kcal/mol) under acidic vs. basic conditions .

Q. How do researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 50–75%) are addressed through:

- Reagent purity validation : Impurities in AlCl₃ or KMnO₄ reduce efficiency; use of HPLC-grade solvents improves reproducibility .

- In-situ monitoring : Real-time FTIR or GC-MS tracks intermediate formation to optimize reaction termination .

Q. What strategies enhance enantioselective synthesis of derivatives?

Chiral auxiliaries or catalysts enable asymmetric reactions:

- Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselective α-alkylation with ee > 90% .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .

Q. How is the compound utilized in synthesizing bioactive analogs?

The α-keto ester serves as a precursor for:

- Antifungal agents : Coupling with triazoles yields derivatives with IC₅₀ < 1 µM against Candida spp. .

- Kinase inhibitors : Substitution at the phenyl ring introduces selectivity for tyrosine kinases .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

Discrepancies (e.g., 85–95°C) arise from:

- Polymorphism : Different crystal packing modes affect thermal stability .

- Purity : Residual solvents (e.g., methanol) lower observed melting points; recrystallization from ethyl acetate improves consistency .

Q. How does solvent choice impact reaction mechanisms in derivative synthesis?

- Polar aprotic solvents (DMF, DMSO): Stabilize charged intermediates, accelerating nucleophilic substitutions .

- Nonpolar solvents (toluene): Favor radical pathways in halogenation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.